

crystal structure of 3-phenyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2545340

[Get Quote](#)

An In-Depth Technical Guide to the Structural Elucidation of **3-phenyl-1H-pyrazole-5-carbohydrazide**

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of **3-phenyl-1H-pyrazole-5-carbohydrazide**. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a robust methodological guide for researchers in structural chemistry and drug development. By leveraging established protocols for the synthesis of pyrazole derivatives, single-crystal X-ray diffraction (SC-XRD) techniques, spectroscopic analysis, and computational modeling, we present a complete workflow for elucidating its three-dimensional architecture. This guide draws upon crystallographic data from closely related analogs to predict structural parameters and discuss potential supramolecular interactions, offering a validated pathway for future experimental and computational studies.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

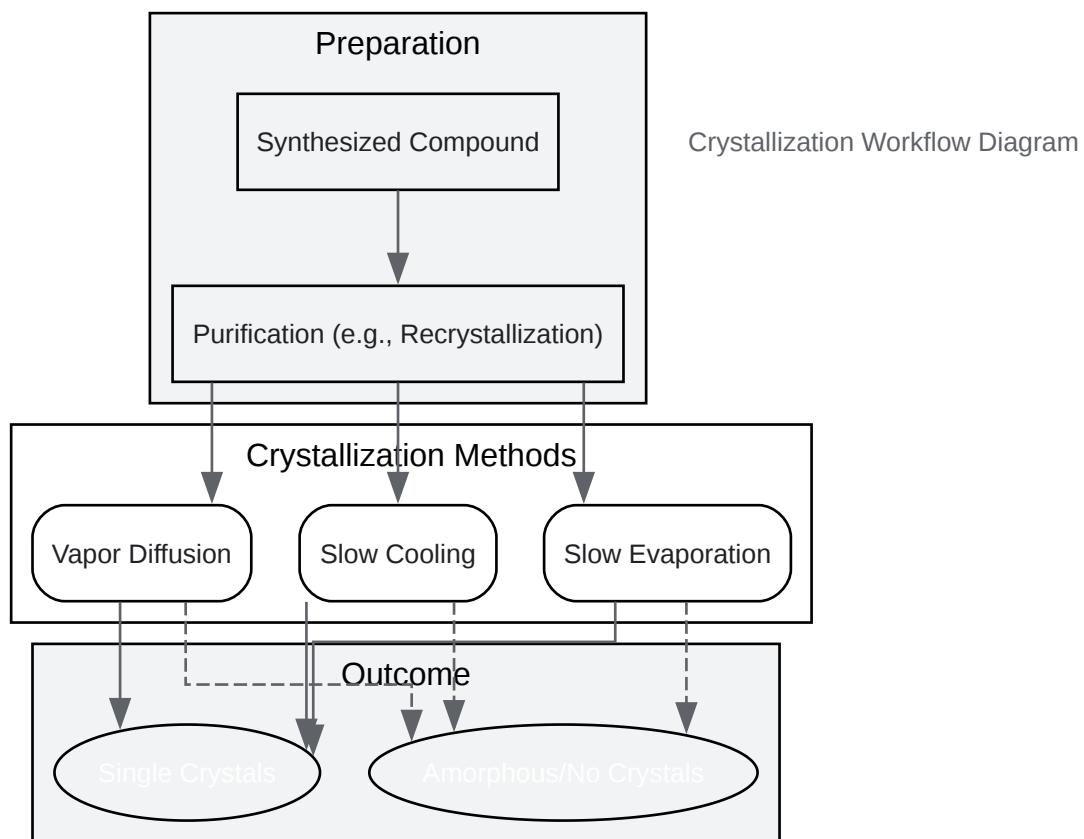
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The title compound, **3-phenyl-1H-pyrazole-5-carbohydrazide**, is a member of this class of molecules, exhibiting potential pharmacological properties.

5-carbohydrazide, is a key intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise three-dimensional structure is paramount for rational drug design, as the molecular geometry and intermolecular interactions dictate how it will bind to biological targets.

This guide is designed to provide drug development professionals and researchers with a detailed, field-proven methodology for determining and analyzing the crystal structure of **3-phenyl-1H-pyrazole-5-carbohydrazide** and its derivatives.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of **3-phenyl-1H-pyrazole-5-carbohydrazide** is typically achieved through a multi-step process, beginning with the cyclocondensation of a β -dicarbonyl compound with a hydrazine derivative.[1] The subsequent hydrazinolysis of the resulting ester yields the target carbohydrazide.


Experimental Protocol: Synthesis

- Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
 - In a round-bottom flask, dissolve ethyl benzoylpyruvate in absolute ethanol.
 - Add hydrazine hydrate dropwise while stirring at room temperature.
 - Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.
 - Recrystallize the crude product from ethanol to yield the pyrazole ester.
- Step 2: Hydrazinolysis to **3-phenyl-1H-pyrazole-5-carbohydrazide**.
 - Suspend the ethyl 3-phenyl-1H-pyrazole-5-carboxylate in ethanol.

- Add an excess of hydrazine hydrate to the suspension.
- Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture in an ice bath to precipitate the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to obtain **3-phenyl-1H-pyrazole-5-carbohydrazide**.

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for obtaining single crystals.

- Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dimethylformamide, ethanol, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
- Vapor Diffusion: Create a saturated solution of the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The following protocol outlines the standard procedure for data collection and structure refinement.

Experimental Protocol: SC-XRD

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data and Molecular Geometry

While the experimental data for the title compound is not available, we can predict its crystallographic parameters and molecular geometry based on closely related structures

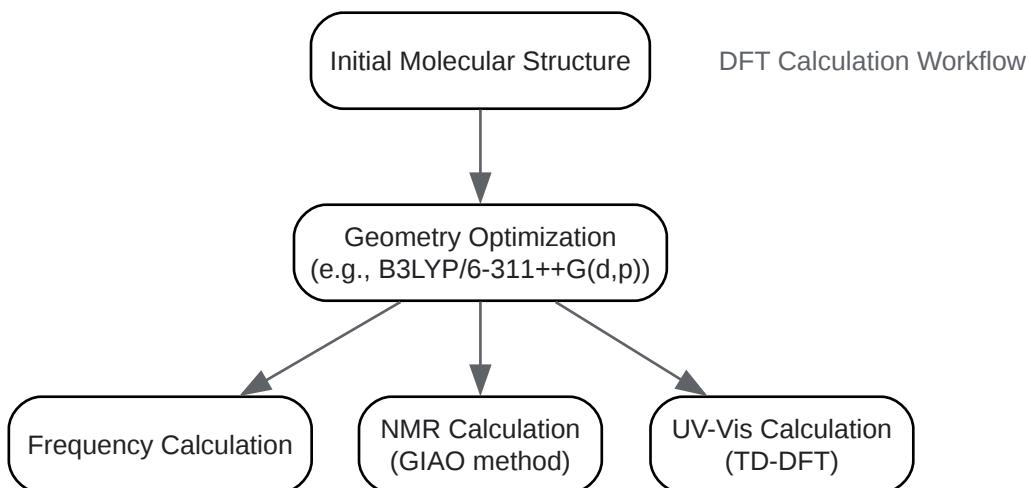
reported in the Cambridge Structural Database (CSD). For instance, derivatives such as N'-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide provide a reliable basis for comparison.[3]

Table 1: Predicted Crystallographic Data for **3-phenyl-1H-pyrazole-5-carbohydrazide**

Parameter	Predicted Value (based on analogs)
Chemical Formula	C ₁₀ H ₁₀ N ₄ O
Formula Weight	202.22 g/mol
Crystal System	Monoclinic or Triclinic
Space Group	P2 ₁ /c or P-1
a (Å)	10 - 12
b (Å)	12 - 14
c (Å)	13 - 15
α (°)	90 (or ~75 for triclinic)
β (°)	95 - 105
γ (°)	90 (or ~65 for triclinic)
Volume (Å ³)	~1700 - 1800
Z	4
Calculated Density (g/cm ³)	~1.3 - 1.4

The molecular geometry is expected to feature a planar pyrazole ring. The phenyl ring at the 3-position will likely be twisted with respect to the pyrazole ring, with a dihedral angle ranging from 10° to 30°, similar to what is observed in related structures.[2] The carbohydrazide moiety provides flexibility, but intramolecular hydrogen bonding may lead to a more planar conformation.

Spectroscopic and Computational Characterization


A combination of spectroscopic techniques and computational chemistry is essential for a thorough characterization of the title compound.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR (in DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the phenyl ring, a distinct singlet for the pyrazole C4-H, and exchangeable protons for the NH and NH₂ groups of the carbohydrazide moiety.
 - ^{13}C NMR will display signals for the carbon atoms of the pyrazole and phenyl rings, as well as a downfield signal for the carbonyl carbon.
- Infrared (IR) Spectroscopy:
 - Characteristic N-H stretching vibrations for the pyrazole and hydrazide groups are expected in the range of 3200-3400 cm⁻¹.
 - A strong C=O stretching band from the carbohydrazide group should appear around 1650-1680 cm⁻¹.
- Mass Spectrometry (MS):
 - The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry, electronic structure, and spectroscopic properties of molecules.

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT calculations.

By performing geometry optimization, one can obtain a theoretical model of the molecule's structure. Subsequent frequency calculations can predict the IR spectrum, and GIAO (Gauge-Including Atomic Orbital) calculations can predict NMR chemical shifts. These computational results can then be compared with experimental data for validation.

Supramolecular Interactions and Crystal Packing

The crystal packing of **3-phenyl-1H-pyrazole-5-carbohydrazide** is anticipated to be dominated by hydrogen bonding. The carbohydrazide moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H \cdots O hydrogen bonds will link molecules into chains or sheets.^{[3][4]} Additionally, the pyrazole ring provides both a hydrogen bond donor (N1-H) and acceptor (N2), which can lead to further hydrogen bonding networks. Pi-pi stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the structural elucidation of **3-phenyl-1H-pyrazole-5-carbohydrazide**. By integrating established synthetic and crystallographic protocols with modern spectroscopic and computational techniques, researchers can obtain a detailed understanding of the three-dimensional structure and

intermolecular interactions of this important medicinal chemistry scaffold. The methodologies and predicted data presented herein provide a solid foundation for future experimental work, which will be invaluable for the rational design of novel pyrazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-5-Phenyl-N'-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure of 3-phenyl-1H-pyrazole-5-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2545340#crystal-structure-of-3-phenyl-1h-pyrazole-5-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com